Enhanced Lipophilicity and Molecular Bulk Relative to N‑Methyl Analog
Compared to the widely available N‑methyl analog (1‑methylpiperidin‑3‑yl)methanol, the cyclobutyl derivative exhibits a 0.9‑unit increase in computed logP (1.2 vs. 0.3) and a 40‑Da increase in molecular weight (169.26 vs. 129.20 g/mol) [1][2]. The cyclobutyl group also adds significant three‑dimensional bulk, reducing the fraction of sp³ carbon atoms (Fsp³) and increasing molecular complexity.
| Evidence Dimension | Lipophilicity (XLogP) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP = 1.2; MW = 169.26 g/mol |
| Comparator Or Baseline | (1-Methylpiperidin-3-yl)methanol: XLogP = 0.3; MW = 129.20 g/mol |
| Quantified Difference | ΔXLogP = +0.9; ΔMW = +40.06 g/mol |
| Conditions | Computed using XLogP3 3.0 and PubChem 2.2 algorithms |
Why This Matters
Higher lipophilicity generally correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and blood–brain barrier penetration in CNS-targeted programs.
- [1] Chem960. 1871766-70-9 (((1-Cyclobutylpiperidin-3-yl)methanol). https://m.chem960.com/cas/1871766709/ (accessed 2026-04-16). View Source
- [2] PubChem. (1-Methyl-3-piperidyl)methanol – CID 97998. https://pubchem.ncbi.nlm.nih.gov/compound/97998 (accessed 2026-04-16). View Source
